Tomentosin

Descripción general

Descripción

La tomentosina es una lactona sesquiterpénica natural que se encuentra en varias plantas medicinales, particularmente en la familia Asteraceae, como la Inula viscosa . Ha ganado una atención significativa debido a sus potentes propiedades anticancerígenas y antiinflamatorias . Los mecanismos de acción únicos del compuesto, incluida la modulación de la expresión de la telomerasa y la inhibición de enzimas proinflamatorias clave, la convierten en una candidata prometedora para aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La tomentosina se puede sintetizar a través de varias rutas químicas, aunque las vías sintéticas detalladas no están ampliamente documentadas.

Métodos de producción industrial

La producción industrial de tomentosina se basa principalmente en la extracción de fuentes naturales. Plantas como Inula viscosa se cultivan, y la tomentosina se extrae utilizando disolventes como el etanol o el metanol. El extracto se purifica luego mediante técnicas cromatográficas para obtener tomentosina pura .

Análisis De Reacciones Químicas

Tipos de reacciones

La tomentosina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La tomentosina se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar el anillo lactónico u otros grupos funcionales.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de tomentosina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, anillos lactónicos reducidos y moléculas de tomentosina sustituidas con nuevos grupos funcionales .

Aplicaciones Científicas De Investigación

Case Studies

- Pancreatic Cancer : A study evaluated the effects of tomentosin on pancreatic cancer cell lines (PANC-1 and MIA PaCa-2). Results showed that this compound significantly increased apoptosis rates while suppressing colony formation and migration capabilities. The study concluded that this compound could serve as a potential therapeutic agent against pancreatic cancer .

- Burkitt's Lymphoma : Another investigation focused on the impact of this compound on human Burkitt's lymphoma cells. The findings indicated that this compound not only reduced cell viability but also induced apoptotic processes and altered gene expression profiles related to cell cycle regulation .

Summary Table: Anticancer Effects of this compound

| Cancer Type | Mechanism | Key Findings |

|---|---|---|

| Osteosarcoma | Apoptosis, Cell Cycle Arrest | Inhibited proliferation; downregulated CDKs |

| Gastric Cancer | Apoptosis | Reduced inflammatory markers; increased apoptosis |

| Pancreatic Cancer | Apoptosis, Migration Inhibition | Increased apoptosis; decreased colony formation |

| Burkitt's Lymphoma | Apoptosis | Reduced viability; altered gene expression |

Anti-Inflammatory Applications

This compound also exhibits anti-inflammatory properties that may be beneficial in managing conditions characterized by excessive inflammation.

Summary Table: Anti-Inflammatory Effects of this compound

| Mechanism | Key Findings |

|---|---|

| NF-κB Pathway Inhibition | Reduced severity of pulmonary edema |

| Antioxidant Activity | Enhanced Nrf2 signaling; improved antioxidant defenses |

Mecanismo De Acción

La tomentosina ejerce sus efectos a través de varios mecanismos:

Anticancerígeno: Modula la expresión de la telomerasa, induce la apoptosis e inhibe la proliferación celular.

Antiinflamatorio: Inhibe las enzimas proinflamatorias clave y reduce la producción de mediadores inflamatorios.

Comparación Con Compuestos Similares

La tomentosina se compara con otras lactonas sesquiterpénicas como:

Partenolida: Conocida por sus propiedades antiinflamatorias y anticancerígenas.

Costunolida: Presenta efectos anticancerígenos y antiinflamatorios similares.

Artemisinina: Ampliamente utilizada por sus propiedades antimaláricas, pero también tiene efectos anticancerígenos.

La tomentosina destaca por su modulación única de la expresión de la telomerasa y su potente acción antiinflamatoria, lo que la convierte en una candidata prometedora para futuras investigaciones y desarrollo terapéutico .

Actividad Biológica

Tomentosin is a natural sesquiterpene lactone predominantly extracted from the plant Inula viscosa. It has garnered attention for its diverse biological activities, particularly in the realms of antioxidant , anticancer , and anti-inflammatory effects. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are primarily mediated through the activation of the Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress.

- Reactive Oxygen Species (ROS) Production : Initial treatment with this compound induces low levels of ROS, which subsequently activate Nrf2 by disrupting the Nrf2-Keap1 complex. This leads to the nuclear translocation of Nrf2 and upregulation of antioxidant genes .

- Cellular Studies : In HaCaT cells, this compound treatment resulted in increased expression of Nrf2 and its target genes, thereby enhancing the cell's antioxidant capacity .

Data Table: Effects of this compound on ROS Levels

| Treatment Duration | ROS Level Change | Nrf2 Activation |

|---|---|---|

| 0-60 minutes | Increased | Activated |

| >4 hours | Decreased | Sustained |

2. Anticancer Effects

This compound has demonstrated promising anticancer activity across various cancer cell lines, including osteosarcoma (MG-63), hepatocellular carcinoma (HCC), and melanoma.

Case Studies

- Osteosarcoma (MG-63 Cells) : Treatment with this compound resulted in reduced cell viability and migration. The IC50 value was approximately 40 µM after 24 hours. Apoptosis was induced via activation of caspases and mitochondrial pro-apoptotic proteins .

- Hepatocellular Carcinoma (Huh7 and HepG2 Cells) : this compound treatment led to significant reductions in cell cycle-related proteins and increased apoptotic markers, indicating its potential as a therapeutic agent against liver cancer .

Data Table: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Effect on Migration | Apoptosis Induction |

|---|---|---|---|

| MG-63 | 40 | Decreased | Yes |

| Huh7 | 20 | Decreased | Yes |

| HepG2 | 30 | Decreased | Yes |

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit inflammatory pathways such as NF-κB and TLR4 signaling.

- Inhibition of Pro-inflammatory Cytokines : In animal models, this compound reduced the severity of inflammation by down-regulating immune cell infiltration and pro-inflammatory markers in lung tissues .

Data Table: Anti-inflammatory Effects of this compound

| Treatment Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|

| 20 | 45 |

| 25 | 60 |

Propiedades

IUPAC Name |

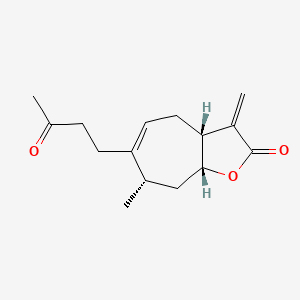

(3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h6,9,13-14H,3-5,7-8H2,1-2H3/t9-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFIYMSJDDGDBQ-CUOATXAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1CCC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955274 | |

| Record name | 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33649-15-9 | |

| Record name | Xanthalongin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33649-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tomentosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033649159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.